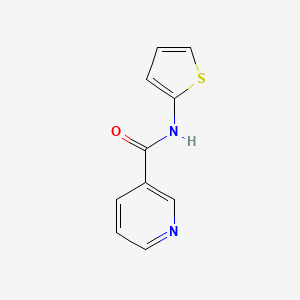![molecular formula C27H27N5O3 B12360261 3-[[3-methoxy-4-[(6-methoxypyridin-3-yl)methoxy]phenyl]methyl]-6-(2-pyrrolidin-3-ylethynyl)imidazo[4,5-b]pyridine](/img/structure/B12360261.png)
3-[[3-methoxy-4-[(6-methoxypyridin-3-yl)methoxy]phenyl]methyl]-6-(2-pyrrolidin-3-ylethynyl)imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[3-methoxy-4-[(6-methoxypyridin-3-yl)methoxy]phenyl]methyl]-6-(2-pyrrolidin-3-ylethynyl)imidazo[4,5-b]pyridine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, pyridine, and imidazo groups. Its unique configuration makes it a subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-methoxy-4-[(6-methoxypyridin-3-yl)methoxy]phenyl]methyl]-6-(2-pyrrolidin-3-ylethynyl)imidazo[4,5-b]pyridine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core imidazo[4,5-b]pyridine structure, followed by the introduction of the methoxy and pyridine groups through a series of substitution reactions. The final step involves the addition of the pyrrolidin-3-ylethynyl group under controlled conditions to ensure the integrity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would be optimized to minimize waste and maximize yield, with careful monitoring of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
3-[[3-methoxy-4-[(6-methoxypyridin-3-yl)methoxy]phenyl]methyl]-6-(2-pyrrolidin-3-ylethynyl)imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
3-[[3-methoxy-4-[(6-methoxypyridin-3-yl)methoxy]phenyl]methyl]-6-(2-pyrrolidin-3-ylethynyl)imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-[[3-methoxy-4-[(6-methoxypyridin-3-yl)methoxy]phenyl]methyl]-6-(2-pyrrolidin-3-ylethynyl)imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-3-methylphenyl (pyridin-3-yl)methanone
- 3-Methoxy-4-pyridinecarboxylic acid
Uniqueness
Compared to similar compounds, 3-[[3-methoxy-4-[(6-methoxypyridin-3-yl)methoxy]phenyl]methyl]-6-(2-pyrrolidin-3-ylethynyl)imidazo[4,5-b]pyridine stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of modification, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C27H27N5O3 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
3-[[3-methoxy-4-[(6-methoxypyridin-3-yl)methoxy]phenyl]methyl]-6-(2-pyrrolidin-3-ylethynyl)imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C27H27N5O3/c1-33-25-12-21(5-7-24(25)35-17-22-6-8-26(34-2)29-15-22)16-32-18-31-23-11-20(14-30-27(23)32)4-3-19-9-10-28-13-19/h5-8,11-12,14-15,18-19,28H,9-10,13,16-17H2,1-2H3 |
InChI Key |
KXNBFQQSVWHOOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)COC2=C(C=C(C=C2)CN3C=NC4=C3N=CC(=C4)C#CC5CCNC5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




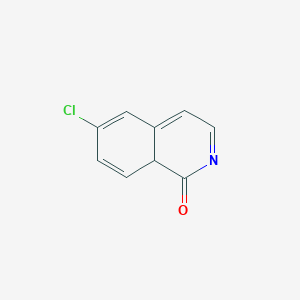
![7-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12360195.png)

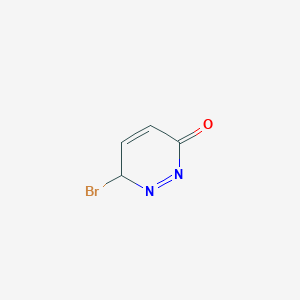
![Bicyclo[3.1.0]hexan-3-amine](/img/structure/B12360212.png)
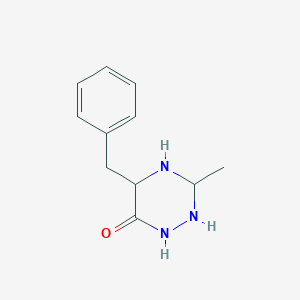
![(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]pentanediamide](/img/structure/B12360228.png)
![(3R,4S,5S)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12360234.png)
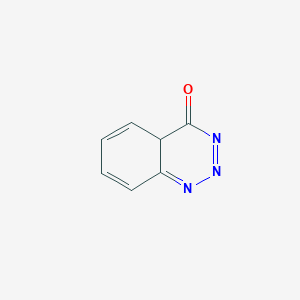

![5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B12360266.png)
